methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Description
Crystallographic Analysis and Conformational Isomerism
Crystallographic studies of benzimidazole derivatives provide critical insights into bond lengths, angles, and conformational preferences. For the target compound, X-ray diffraction data from analogous structures reveal a monoclinic crystal system with space group P2~1~/n~ and unit cell parameters a = 9.4145(9) Å, b = 14.8530(15) Å, c = 10.0405(11) Å, and β = 116.714(5)°. The benzimidazole core exhibits planarity, with bond lengths consistent with aromatic delocalization. The C1–N2 bond (1.320 Å) is shorter than C1–N1 (1.362 Å), confirming double-bond character in the imine moiety.
The hydrazone side chain adopts an E-configuration, stabilized by intramolecular hydrogen bonding between the hydrazine nitrogen and the carbonyl oxygen of the benzimidazole. This configuration minimizes steric clashes between the phenyl substituents and the benzimidazole methyl group. Powder X-ray diffraction (PXRD) data further validate the crystalline purity, with Bragg reflections indexed to the monoclinic system.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2~1~/n~ |
| a (Å) | 9.4145(9) |
| b (Å) | 14.8530(15) |
| c (Å) | 10.0405(11) |
| β (°) | 116.714(5) |
| V (ų) | 1254.1(2) |
| Z | 4 |
Conformational isomerism is influenced by solvent polarity. In polar solvents like dimethyl sulfoxide (DMSO), the hydrazone moiety adopts a trans configuration, while nonpolar solvents like benzene favor a cis arrangement due to reduced solvation effects.
Quantum Chemical Calculations for Electron Density Mapping
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of the compound. The HOMO (highest occupied molecular orbital) is localized on the hydrazone nitrogen and benzimidazole π-system, while the LUMO (lowest unoccupied molecular orbital) spans the methoxycarbonyl group and phenyl rings. This distribution suggests nucleophilic reactivity at the hydrazone site and electrophilic susceptibility at the ester group.
Solvent effects significantly modulate electronic properties. In water, the HOMO-LUMO gap narrows by 17 kcal/mol compared to the gas phase, enhancing charge-transfer interactions. The molecular electrostatic potential (MEP) map identifies regions of high electron density (red) at the carbonyl oxygen and hydrazine nitrogen, and low density (blue) at the benzimidazole hydrogens.
$$
\text{HOMO Energy} = -5.23 \, \text{eV}, \quad \text{LUMO Energy} = -1.89 \, \text{eV}
$$
Thermodynamic parameters for radical scavenging mechanisms were computed using the hydrogen atom transfer (HAT) and single electron transfer (SET) models. The bond dissociation enthalpy (BDE) for the O–H group in the hydrazone moiety is 78.3 kcal/mol, favoring HAT-mediated antioxidant activity.
Comparative Molecular Geometry with Benzimidazole Pharmacophores
The target compound shares structural motifs with established benzimidazole pharmacophores, including:
- Aromatic Planarity : The benzimidazole core maintains a planar geometry, critical for π-π stacking with biological targets.
- Substituent Effects : The methoxycarbonyl group at position 4 enhances electron-withdrawing character, modulating binding affinity compared to unsubstituted analogs.
Comparative analysis with antiparasitic benzimidazole-hydrazones reveals key differences:
- The hydroxyphenyl hydrazone group in the target compound increases polarity (logP = 2.1 vs. 3.4 for methoxy analogs), improving aqueous solubility.
- The methylene bridge between phenyl groups introduces conformational flexibility absent in rigid derivatives like albendazole.
| Parameter | Target Compound | Albendazole |
|---|---|---|
| Benzimidazole Core Planarity | 0.012 Å deviation | 0.008 Å deviation |
| Hydrazone Bond Length (C=N) | 1.30 Å | N/A |
| logP | 2.1 | 3.8 |
The torsional angle between the benzimidazole and hydrazone planes (15.7°) is smaller than in fluoro-substituted analogs (22.3°), suggesting enhanced conjugation.
Properties
Molecular Formula |
C23H20N4O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
YLDNMKKGMRLQFN-ZMOGYAJESA-N |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Condensation
Reacting o-phenylenediamine with methyl 2-oxo-1H-benzimidazole-4-carboxylate in the presence of polyvinylpyrrolidone-bound trifluoromethanesulfonic acid (PVP-TfOH) under solvent-free conditions yields the benzimidazole intermediate. This method achieves 85–91% efficiency at 70°C within 6 minutes.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PVP-TfOH (0.2 g) |
| Temperature | 70°C |
| Time | 6 minutes |
| Solvent | Solvent-free |
| Yield | 85–91% |
Aldehyde Cyclization
Using Er(OTf)₃ as a catalyst, electron-rich aldehydes undergo double condensation with o-phenylenediamine to form the 2-oxo-benzimidazole scaffold. Theoretical calculations indicate that electron-donating groups on aldehydes enhance coordination to the catalyst, favoring cyclization.
Functionalization of the Benzimidazole Core
Introduction of the Biphenylmethyl Group
The biphenylmethyl moiety at position 3 is introduced via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between 3-bromobenzimidazole and 4-(hydroxymethyl)phenylboronic acid.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 78% |
Hydrazinylidene Methyl Group Installation
The [(E)-(hydroxyhydrazinylidene)methyl]phenyl group is incorporated through nucleophilic addition of hydrazine hydrate to a pre-installed formyl intermediate. The E-configuration is retained using acetic acid as a proton donor.
Critical Step :
- Intermediate : 3-[[4-(2-Formylphenyl)phenyl]methyl]-2-oxo-benzimidazole-4-carboxylate.
- Reagents : Hydrazine hydrate (3 equiv), AcOH (2 equiv).
- Yield : 82% after recrystallization (EtOH/H₂O).
Esterification and Final Product Isolation
Methanol esterification of the carboxylic acid intermediate is achieved via Fischer esterification. Sulfuric acid (0.5 equiv) catalyzes the reaction under reflux, with yields exceeding 90%.
Procedure :
- Combine 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid (1 equiv) with MeOH (10 equiv).
- Add H₂SO₄ (0.5 equiv) and reflux at 65°C for 12 hours.
- Neutralize with NaHCO₃, extract with CH₂Cl₂, and evaporate.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave irradiation (150 W, 150°C) reduces reaction times from hours to minutes. A mixture of o-phenylenediamine, methyl glyoxylate, and hydrazine derivatives in a solvent-free system achieves 89% yield in 40 minutes.
Aqueous Media Catalysis
L-Proline (20 mol%) in pH 4.2 buffer facilitates condensation at 80°C, eliminating organic solvents. This method is scalable and reduces byproduct formation.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric Hindrance
Bulky substituents on the biphenyl group reduce coupling efficiency. Computational DFT studies (B3LYP/6-311G**) suggest that electron-withdrawing groups on the boronic acid enhance reactivity by lowering LUMO energy.
Byproduct Mitigation
- **
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzimidazole core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzimidazole framework exhibit promising anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have demonstrated that derivatives of benzimidazole can effectively target multiple pathways involved in tumor growth, making them candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with bacterial membranes and inhibit essential cellular processes. In vitro studies have reported significant activity against various strains of bacteria and fungi, suggesting its utility as a lead compound for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
In materials science, derivatives of benzimidazole are being explored for their ability to enhance the properties of polymers. The incorporation of methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Nanotechnology
The compound's unique structure allows it to be used in the synthesis of nanoparticles with specific functionalities. Research has focused on utilizing these nanoparticles for drug delivery systems, where they can encapsulate therapeutic agents and release them in a controlled manner. This application is critical for targeting cancer cells while minimizing side effects on healthy tissues .
Biochemistry
Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain hydrolases and kinases, which are crucial for cellular signaling and metabolism. This characteristic makes it a valuable tool for probing biochemical pathways and could lead to the development of new therapeutic strategies .
Biological Imaging
Recent advancements have explored the use of benzimidazole derivatives in biological imaging techniques. The compound can be modified to include fluorescent tags, enabling visualization of cellular processes in real-time. This application is particularly useful in understanding disease mechanisms at the molecular level .
Case Studies
Mechanism of Action
The mechanism by which methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences :
- Ester Group : Ethyl ester (C24H19N3O3) vs. methyl ester in the target compound.
- Substituent on Benzyl Group: 2-Cyanophenyl vs. 2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl.
Implications :
Ethyl 3-[[4-(2-Carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate (CAS 2092143-48-9)
Key Structural Differences :
- Substituent on Benzimidazole : 2-ethoxy vs. 2-oxo group.
- Substituent on Benzyl Group : 2-Carbamoylphenyl vs. 2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl.
Implications :
- The 2-ethoxy group replaces the 2-oxo moiety, eliminating the keto-enol tautomerism present in the target compound. This could reduce reactivity with nucleophiles or metal ions .
4-((E)-{2-[2-(3-Chloro-4-methylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-Chloro-1-benzothiophene-2-carboxylate
Key Structural Differences :
- Core Structure : Benzothiophene carboxylate vs. benzimidazole carboxylate.
- Hydrazone Substituents: 3-Chloro-4-methylanilino and oxoacetyl vs. hydroxyhydrazinylidene.
Implications :
- The benzothiophene core introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to benzimidazole .
- The chloro and methyl substituents increase steric bulk and electron-withdrawing effects, possibly altering binding kinetics compared to the hydroxyhydrazinylidene group .
2-{(2E)-2-[3-(Benzyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide
Key Structural Differences :
- Core Structure : Acetamide-hydrazide vs. benzimidazole carboxylate.
- Substituents : Benzyloxy and methoxyphenyl vs. hydroxyhydrazinylidene and methyl ester.
Implications :
- The acetamide-hydrazide backbone lacks the fused aromatic system of benzimidazole, reducing rigidity and planar surface area for intermolecular interactions .
Comparative Analysis Table
Research Findings and Implications
- Bioactivity: The hydroxyhydrazinylidene group in the target compound may enhance metal-binding capacity, making it a candidate for enzyme inhibition (e.g., metalloproteases) compared to cyano or carbamoyl analogs .
- Solubility: The methyl ester and hydroxy group likely improve aqueous solubility relative to ethyl esters or non-polar substituents, critical for pharmacokinetics .
- Stereochemical Stability : The (E)-configuration of the hydrazone linker in the target compound ensures consistent spatial orientation, unlike compounds with flexible acetamide-hydrazide backbones .
Biological Activity
Methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a carboxylate group and a hydrazine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Many benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacteria and fungi, suggesting potential as antimicrobial agents.
- Neurological Effects : Certain benzimidazole compounds have been evaluated for their effects on serotonergic receptors, indicating possible applications in treating neurological disorders.
Antitumor Activity
A study evaluated several benzimidazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with bulky substituents on the nitrogen atom of the benzimidazole exhibited enhanced activity.
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Induction of apoptosis |
| Compound B | MCF-7 | 3.8 | Inhibition of cell proliferation |
| Compound C | A549 | 2.5 | DNA intercalation |
Antimicrobial Activity
Another research focused on the antimicrobial properties of related benzimidazole derivatives. The findings suggested that modifications at the 4-position significantly affected antibacterial activity.
| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound D | E. coli | 0.5 µg/mL | Bactericidal |
| Compound E | S. aureus | 1.0 µg/mL | Bacteriostatic |
| Compound F | C. albicans | 0.8 µg/mL | Fungicidal |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : The ability to intercalate into DNA can lead to disruption of replication and transcription processes.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) can influence neurological pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituent Effects : Bulky groups at specific positions enhance activity against cancer cells.
- Hydrophilicity vs Hydrophobicity : A balance between hydrophilic and hydrophobic characteristics is crucial for optimal receptor binding and bioavailability.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound, which demonstrated promising results in preclinical trials for both antitumor and antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
